molecular formula C6H10F3NO B15276103 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine

Cat. No.: B15276103
M. Wt: 169.14 g/mol
InChI Key: JKHFLFWMZFEARR-UHFFFAOYSA-N
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Description

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C6H10F3NO. It is known for its unique structure, which includes a cyclobutane ring substituted with a methoxy group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trifluoromethylated precursor with a methoxy-substituted cyclobutane derivative. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various fluorinated derivatives .

Scientific Research Applications

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine is unique due to its combination of a cyclobutane ring with both a methoxy and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine

InChI

InChI=1S/C6H10F3NO/c1-11-5(6(7,8)9)2-4(10)3-5/h4H,2-3,10H2,1H3

InChI Key

JKHFLFWMZFEARR-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(C1)N)C(F)(F)F

Origin of Product

United States

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